molecular formula C13H18O B1339345 2,2,3',4'-Tetramethylpropiophenone CAS No. 7397-00-4

2,2,3',4'-Tetramethylpropiophenone

Cat. No. B1339345
CAS RN: 7397-00-4
M. Wt: 190.28 g/mol
InChI Key: DRXPDJIYWNCJPP-UHFFFAOYSA-N
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Patent
US04000307

Procedure details

A suspension of 25.9 g. (0.15 mole) of phenyl thio copper in 1 liter dry tetrahydrofuran is cooled to -20° C. and treated by the dropwise addition of 120 ml. t-butyl lithium (0.149 mole, 1.24 M in pentane) for about 20 minutes maintaining the temperature at -20° C. The resulting green solution is stirred at -20° C. for 5 minutes and then cooled to -72° C. and treated by the dropwise addition of 17.8 g. (0.107 mole) 3,4-dimethyl-benzoyl chloride in 50 ml. tetrahydrofuran for about 20 minutes. The mixture is then stirred at -22° C. for 11/2 hours and then treated with 100 ml. methanol and allowed to warm to room temperature and then hydrolyzed by the addition of 250 ml. saturated ammonium chloride. The resulting solids are filtered and washed with tetrahydrofuran. The filtrate is dried over anhydrous magnesium sulfate, filtered and evaporated and the oil distilled to give 3',4' -dimethylpivalophenone; (b.p. 73°-76° C. at 0.1 mm).
Quantity
0.149 mol
Type
reactant
Reaction Step One
Quantity
0.107 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
0.15 mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([Li])([CH3:4])([CH3:3])[CH3:2].[CH3:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[CH3:16])[C:10](Cl)=[O:11].CO.[Cl-].[NH4+]>O1CCCC1.C1(S[Cu])C=CC=CC=1>[CH3:6][C:7]1[CH:8]=[C:9]([C:10](=[O:11])[C:1]([CH3:4])([CH3:3])[CH3:2])[CH:13]=[CH:14][C:15]=1[CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
0.149 mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Two
Name
Quantity
0.107 mol
Type
reactant
Smiles
CC=1C=C(C(=O)Cl)C=CC1C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.15 mol
Type
catalyst
Smiles
C1(=CC=CC=C1)S[Cu]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The resulting green solution is stirred at -20° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 25.9 g
ADDITION
Type
ADDITION
Details
treated by the dropwise addition of 120 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -72° C.
ADDITION
Type
ADDITION
Details
treated by the dropwise addition of 17.8 g
STIRRING
Type
STIRRING
Details
The mixture is then stirred at -22° C. for 11/2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
treated with 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
hydrolyzed by the addition of 250 ml
FILTRATION
Type
FILTRATION
Details
The resulting solids are filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the oil distilled

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1C=C(C=CC1C)C(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.